N,N'-Difurfurylidenehexane-1,6-diamine
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Overview
Description
N,N'-Difurfurylidenehexane-1,6-diamine (DFHDA) is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. DFHDA is a derivative of hexane-1,6-diamine and is synthesized through a simple reaction between furfural and hexane-1,6-diamine.
Scientific Research Applications
N,N'-Difurfurylidenehexane-1,6-diamine has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N,N'-Difurfurylidenehexane-1,6-diamine is in the development of organic semiconductors. N,N'-Difurfurylidenehexane-1,6-diamine has been shown to exhibit excellent charge transport properties, making it a promising material for use in electronic devices such as solar cells and transistors.
N,N'-Difurfurylidenehexane-1,6-diamine has also been studied for its potential use as a fluorescent probe. N,N'-Difurfurylidenehexane-1,6-diamine exhibits strong fluorescence properties, making it an ideal candidate for use in fluorescence-based assays for the detection of various biomolecules.
Mechanism Of Action
The mechanism of action of N,N'-Difurfurylidenehexane-1,6-diamine is not fully understood. However, it is believed that N,N'-Difurfurylidenehexane-1,6-diamine interacts with the electron-rich regions of the target molecule, leading to the formation of a stable complex. This complex formation is thought to be responsible for the observed biochemical and physiological effects of N,N'-Difurfurylidenehexane-1,6-diamine.
Biochemical And Physiological Effects
N,N'-Difurfurylidenehexane-1,6-diamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N'-Difurfurylidenehexane-1,6-diamine can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N,N'-Difurfurylidenehexane-1,6-diamine has also been shown to exhibit antioxidant properties, making it a potential candidate for use in the treatment of various oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the primary advantages of N,N'-Difurfurylidenehexane-1,6-diamine is its ease of synthesis. N,N'-Difurfurylidenehexane-1,6-diamine can be synthesized using simple laboratory equipment and is readily available at a low cost. However, N,N'-Difurfurylidenehexane-1,6-diamine has some limitations in lab experiments. N,N'-Difurfurylidenehexane-1,6-diamine is highly sensitive to moisture and air, which can lead to degradation of the compound. Additionally, N,N'-Difurfurylidenehexane-1,6-diamine exhibits poor solubility in water, which can limit its use in aqueous-based experiments.
Future Directions
For N,N'-Difurfurylidenehexane-1,6-diamine research include the development of new organic semiconductors, investigation of the potential use of N,N'-Difurfurylidenehexane-1,6-diamine as a fluorescent probe, and further studies to elucidate the mechanism of action of N,N'-Difurfurylidenehexane-1,6-diamine.
Synthesis Methods
N,N'-Difurfurylidenehexane-1,6-diamine is synthesized through a simple reaction between furfural and hexane-1,6-diamine. The reaction involves the condensation of furfural with hexane-1,6-diamine in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain N,N'-Difurfurylidenehexane-1,6-diamine in its pure form.
properties
CAS RN |
17329-19-0 |
---|---|
Product Name |
N,N'-Difurfurylidenehexane-1,6-diamine |
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[6-(furan-2-ylmethylideneamino)hexyl]methanimine |
InChI |
InChI=1S/C16H20N2O2/c1(3-9-17-13-15-7-5-11-19-15)2-4-10-18-14-16-8-6-12-20-16/h5-8,11-14H,1-4,9-10H2 |
InChI Key |
LMXJMWBWWSFMLA-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)C=NCCCCCCN=CC2=CC=CO2 |
Other CAS RN |
17329-19-0 |
Origin of Product |
United States |
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